molecular formula C18H13BrF2N4O3S B2686490 N-((5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide CAS No. 903270-85-9

N-((5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide

Cat. No. B2686490
CAS RN: 903270-85-9
M. Wt: 483.29
InChI Key: WYXKLBUDIXKVEX-UHFFFAOYSA-N
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Description

N-((5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C18H13BrF2N4O3S and its molecular weight is 483.29. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research in this domain typically involves the creation of novel compounds through chemical reactions, followed by detailed analysis using techniques like NMR, IR, and Mass spectroscopy. For instance, Kaneria et al. (2016) described the synthesis and antimicrobial screening of novel 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-Triazol derivatives, showcasing the methodological approach to crafting and identifying the properties of such compounds (Kaneria et al., 2016).

Antimicrobial Activities

Several studies have focused on the antimicrobial potential of compounds structurally related to the one . The antimicrobial activity is typically evaluated against a variety of bacteria and fungi strains, indicating the potential for these compounds to serve as the basis for new antimicrobial agents. For example, Desai et al. (2013) synthesized and screened a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides for in vitro antibacterial activity against several Gram-positive and Gram-negative bacteria, as well as fungal strains (Desai et al., 2013).

Anticancer Evaluation

The anticancer activity of structurally similar compounds has been a significant area of research, with studies often focusing on the evaluation of these compounds against various cancer cell lines. This research aims to discover new therapeutic options for cancer treatment. Ravinaik et al. (2021) designed, synthesized, and evaluated a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activity against multiple cancer cell lines, demonstrating the potential of these compounds in oncology (Ravinaik et al., 2021).

properties

IUPAC Name

N-[[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrF2N4O3S/c19-10-4-6-11(7-5-10)23-14(26)9-29-18-25-24-15(28-18)8-22-17(27)16-12(20)2-1-3-13(16)21/h1-7H,8-9H2,(H,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXKLBUDIXKVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrF2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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